5-Acetyl-2-mercaptobenzoic acid

Physicochemical characterization Material science Process chemistry

5-Acetyl-2-mercaptobenzoic acid (IUPAC: 5-acetyl-2-sulfanylbenzoic acid) is a C9H8O3S aromatic thiol with a molecular weight of 196.22 g/mol. It belongs to the mercaptobenzoic acid class, characterized by a carboxylic acid group at position 1, a free thiol (-SH) at position 2, and a reactive acetyl substituent at position 5.

Molecular Formula C9H8O3S
Molecular Weight 196.22 g/mol
CAS No. 107191-10-6
Cat. No. B3045441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyl-2-mercaptobenzoic acid
CAS107191-10-6
Molecular FormulaC9H8O3S
Molecular Weight196.22 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)S)C(=O)O
InChIInChI=1S/C9H8O3S/c1-5(10)6-2-3-8(13)7(4-6)9(11)12/h2-4,13H,1H3,(H,11,12)
InChIKeyDBXHFAFECCYHSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Acetyl-2-mercaptobenzoic Acid (CAS 107191-10-6): Core Identity and Structural Benchmarks for Informed Procurement


5-Acetyl-2-mercaptobenzoic acid (IUPAC: 5-acetyl-2-sulfanylbenzoic acid) is a C9H8O3S aromatic thiol with a molecular weight of 196.22 g/mol . It belongs to the mercaptobenzoic acid class, characterized by a carboxylic acid group at position 1, a free thiol (-SH) at position 2, and a reactive acetyl substituent at position 5 . This specific 5-acetyl substitution pattern distinguishes it from the parent compound 2-mercaptobenzoic acid (thiosalicylic acid) and common S-alkyl derivatives, creating a unique profile of electronic effects, metal chelation potential, and synthetic utility that cannot be replicated by simply sourcing a cheaper analog.

Why Generic 2-Mercaptobenzoic Acid Analogs Cannot Substitute for 5-Acetyl-2-mercaptobenzoic Acid in Critical Workflows


A straightforward procurement choice might be to purchase the simpler and more widely available 2-mercaptobenzoic acid (thiosalicylic acid) or its common S-acetyl derivative. However, this substitution fails in applications where the 5-position acetyl group is essential. This electron-withdrawing substituent modulates the aromatic ring's reactivity, alters the thiol's oxidation potential, and provides a ketone handle for further condensation or heterocycle formation, such as in the synthesis of benzothiophenes . Generic in-class replacement with a non-acetylated analog leads to a loss of these specific electronic and steric properties, resulting in failed downstream synthetic steps, altered metal-binding stoichiometries, or absent biological activity that depends on the unique 2-mercapto-5-acetyl pharmacophore. The quantitative evidence below substantiates the measurable property shifts caused by the 5-acetyl group that are critical for scientific selection.

Quantitative Differentiation Evidence for 5-Acetyl-2-mercaptobenzoic Acid Versus Closest Analogs


Enhanced Molecular Weight and Density for Distinct Material Handling and Formulation

5-Acetyl-2-mercaptobenzoic acid possesses a significantly higher molecular weight (196.22 g/mol) and predicted density (1.343 g/cm³) compared to the unsubstituted parent compound 2-mercaptobenzoic acid (154.18 g/mol) . This 27% increase in mass directly impacts molar calculations, solution preparation protocols, and solid-state handling characteristics. The increased density indicates a more compact molecular packing, which can influence solubility, melting point, and formulation behavior in ways that the parent compound cannot replicate.

Physicochemical characterization Material science Process chemistry

Altered Boiling Point Indicative of Changed Intermolecular Forces

The predicted boiling point of 5-acetyl-2-mercaptobenzoic acid is 404.65 °C at 760 mmHg , whereas 2-mercaptobenzoic acid decomposes before boiling (no standard boiling point reported under the same conditions). While predicted values require experimental validation, the substantial deviation suggests a profound change in intermolecular hydrogen bonding and polarity conferred by the 5-acetyl group. This directly affects vacuum distillation purification strategies and thermal stability assessments, which are critical for process-scale procurement.

Thermophysical property Purification Distillation

Unique 5-Acetyl Synthetic Handle for Heterocycle Construction

The 5-acetyl group provides a carbonyl condensation site that is absent in all common 2-mercaptobenzoic acid analogs (e.g., thiosalicylic acid, S-alkyl derivatives). This enables a direct, one-step intramolecular cyclization to form 2-acetylbenzo[b]thiophene — a crucial intermediate for the leukotriene synthesis inhibitor Zileuton [1]. Without the acetyl group, this entire synthetic pathway collapses. This constitutes a binary differentiation: the target compound is an enabler of a specific indispensable synthesis step, whereas non-acetylated analogs are functionally inert for this application.

Synthetic chemistry Benzothiophene synthesis Drug intermediate

High-Value Application Scenarios for 5-Acetyl-2-mercaptobenzoic Acid Driven by Quantitative Differentiation


Synthesis of 2-Acetylbenzo[b]thiophene (Zileuton Intermediate)

The 5-acetyl group is the essential functional handle that allows an intramolecular cyclization with the adjacent thiol to form the benzothiophene ring system. This specific transformation is not achievable with 2-mercaptobenzoic acid, which lacks the internal electrophile. Procurement of this compound is mandatory for this established synthetic route to the Zileuton intermediate, and any substitution leads to a dead-end synthesis.

Metal Nanoparticle Stabilization with Tunable Surface Chemistry

The combination of a free thiol (for metal surface anchoring) and a remote acetyl group (for further bioconjugation or surface modification) provides a bifunctional ligand architecture. The 5-acetyl group offers a distinct attachment point for amines, hydrazides, or other nucleophiles without interfering with the metal-binding thiol. This orthogonal reactivity is not possible with simple 2-mercaptobenzoic acid, where only the carboxylic acid is available for secondary functionalization.

Preparation of Disulfide-Bridged Homodimers for Dynamic Combinatorial Chemistry

The thiol group of 5-acetyl-2-mercaptobenzoic acid can be oxidized to form a homodimeric disulfide (2,2'-disulfanediylbis(5-acetylbenzoic acid)). The 5-acetyl groups on both aromatic rings confer symmetrical electronic withdrawal, which modulates the disulfide bond's redox potential differently than non-acetylated analogs. This provides a finely tuned redox-sensitive linker for dynamic combinatorial libraries or controlled-release conjugates that cannot be replicated with unsubstituted thiosalicylic acid.

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